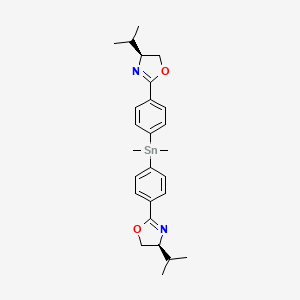
bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane: is a complex organotin compound that has garnered attention in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane typically involves the reaction of 4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl lithium with dimethyltin dichloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures, often around -78°C, to ensure the formation of the desired product. The resulting compound is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, altering its reactivity.
Substitution: The oxazoline rings can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Tin oxides and modified oxazoline derivatives.
Reduction: Reduced tin species and modified oxazoline derivatives.
Substitution: New organotin compounds with varied functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as cross-coupling, polymerization, and asymmetric synthesis .
Biology: Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions .
Medicine: In medicine, this compound is being explored for its potential as an anticancer agent. Its organotin core can induce apoptosis in cancer cells, making it a promising candidate for chemotherapy .
Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacturing of high-performance materials .
Mécanisme D'action
The mechanism of action of bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane involves its interaction with molecular targets such as enzymes and proteins. The oxazoline rings can coordinate with metal centers in enzymes, inhibiting their activity. Additionally, the tin atom can form covalent bonds with biological molecules, disrupting cellular processes and leading to cell death. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .
Comparaison Avec Des Composés Similaires
- Bis(4-(4-methylphenyl)phenyl)dimethylstannane
- Bis(4-(4-chlorophenyl)phenyl)dimethylstannane
- Bis(4-(4-fluorophenyl)phenyl)dimethylstannane
Comparison: Compared to these similar compounds, bis(4-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl)dimethylstannane is unique due to the presence of the oxazoline rings. These rings enhance its reactivity and specificity in catalytic and biological applications. The isopropyl group also contributes to its steric properties, making it more selective in its interactions with molecular targets .
Propriétés
Formule moléculaire |
C26H34N2O2Sn |
|---|---|
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
dimethyl-bis[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/2C12H14NO.2CH3.Sn/c2*1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10;;;/h2*4-7,9,11H,8H2,1-2H3;2*1H3;/t2*11-;;;/m11.../s1 |
Clé InChI |
OTCYPHXUMSRTBN-WYGNBYAASA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC=C(C=C2)[Sn](C)(C)C3=CC=C(C=C3)C4=N[C@H](CO4)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=C(C=C2)[Sn](C)(C)C3=CC=C(C=C3)C4=NC(CO4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
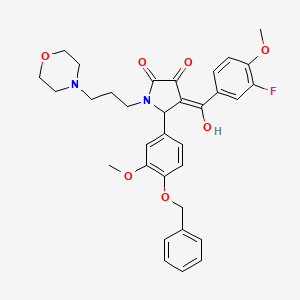

![4-Quinolinamine, 7-chloro-N-[5-(4-morpholinyl)-8-isoquinolinyl]-](/img/structure/B12882712.png)
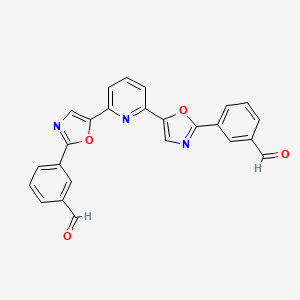
![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
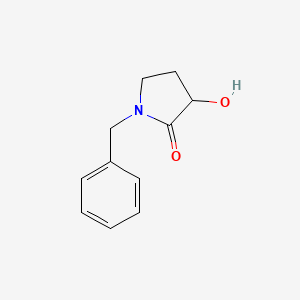
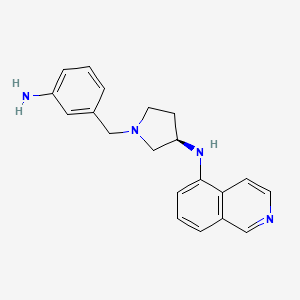


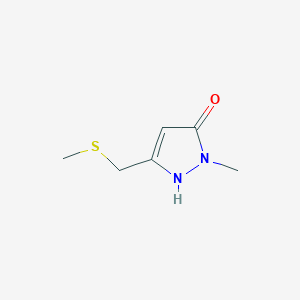
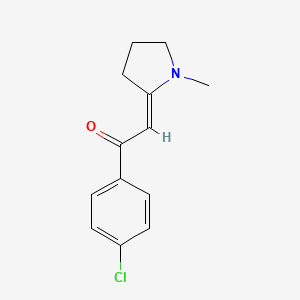

![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
